Lipophilicity (XLogP3-AA) Shift Driven by Cyclopentylcarbonyl vs. Unsubstituted Pyrazole NH
The target compound possesses a computed XLogP3-AA of 2.4, reflecting the lipophilic contribution of the cyclopentylcarbonyl group . The simplest comparator, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine (CAS 91141-46-7), lacks this N-acyl substitution and retains a polar pyrazole NH. While an experimental logP for the comparator is not directly available from authoritative databases, the structural difference predicts a lower logP (estimated <1.5) due to the hydrogen-bond donor character of the free NH. The approximately 0.9–1.5 log unit increase in lipophilicity of the target compound is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine (estimated XLogP3-AA < 1.5; not experimentally confirmed for comparator) |
| Quantified Difference | ΔXLogP3-AA ≈ ≥0.9 |
| Conditions | PubChem 2.2 computed property; comparator value estimated based on structural analogy |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability; a logD/logP difference of ~1 unit can translate to a 10-fold difference in permeability, which is decision-critical for cell-based assay compound selection.
- [1] PubChem. Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone. CID 16896653; XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/1019105-41-9 View Source
